molecular formula C19H18Cl2N2O B11950869 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone CAS No. 853318-65-7

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone

Cat. No.: B11950869
CAS No.: 853318-65-7
M. Wt: 361.3 g/mol
InChI Key: HAECFVXZUXSGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the dichloro groups: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the tert-butylbenzyl group: This step involves the alkylation of the quinazolinone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinazolinone derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in the development of new materials and catalysts.

    Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.

    Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:

    3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.

    3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.

The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

853318-65-7

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one

InChI

InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3

InChI Key

HAECFVXZUXSGOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.